(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde
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Overview
Description
(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its glucopyranosyloxy group and a cyclopenta[c]pyran ring system, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde typically involves multiple steps, including the formation of the cyclopenta[c]pyran ring and the introduction of the glucopyranosyloxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Its glucopyranosyloxy group may play a role in its binding affinity and specificity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The glucopyranosyloxy group may enhance its binding affinity and specificity, leading to various biological effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-beta-D-Glucopyranosyloxy-4-methoxy-cis-cinnamic acid: This compound shares the glucopyranosyloxy group but differs in its core structure and functional groups.
4-(beta-D-Glucopyranosyloxy)benzoic acid: Another compound with a glucopyranosyloxy group, but with a different aromatic core.
Uniqueness
(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde is unique due to its cyclopenta[c]pyran ring system and the specific arrangement of functional groups
Properties
Molecular Formula |
C16H24O10 |
---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(4aR,7S)-4a,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8?,9?,10?,11?,12?,13?,14?,15-,16-/m0/s1 |
InChI Key |
HDUJICSWDUDSBC-NRTJWPBYSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
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